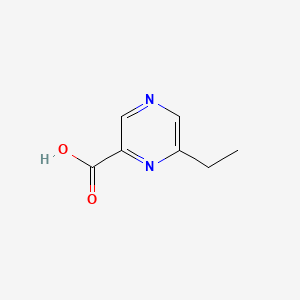

6-Ethylpyrazine-2-carboxylic acid

Beschreibung

Historical Context and Development

The development of pyrazine-carboxylic acid derivatives traces back to early investigations into heterocyclic compound synthesis, where researchers sought to explore the therapeutic potential of nitrogen-containing ring systems. Historical patent literature from the late 1930s demonstrates early recognition of pyrazine mono-carboxylic acid derivatives as compounds possessing significant physiological properties, particularly their effectiveness as analeptics with marked stimulating effects upon cardiac, circulatory, and respiratory systems. The synthesis methodologies for pyrazine carboxylic acids have evolved significantly over the decades, with early approaches utilizing crude pyrazine mono-carboxylic acid as starting material and employing thionyl chloride reactions to form acid chlorides, which could then be converted to various derivatives.

The specific development of 6-ethylpyrazine-2-carboxylic acid emerged from systematic exploration of substituted pyrazine derivatives, where researchers investigated the effects of alkyl substitution on the pyrazine ring system. The compound represents a logical extension of earlier work on methylated pyrazine derivatives, building upon established synthetic routes and structure-activity relationships. Modern synthetic approaches have refined these early methodologies, incorporating more efficient reaction conditions and improved purification techniques to access these valuable heterocyclic compounds with greater reliability and yield.

Significance in Heterocyclic Chemistry

Pyrazine ring systems hold a position of paramount importance in heterocyclic chemistry due to their unique electronic properties and structural versatility. The pyrazine nucleus exhibits distinctive characteristics that arise from the presence of two nitrogen atoms in a six-membered aromatic ring, creating a system with significant electronic delocalization and multiple sites for chemical modification. Research has demonstrated that pyrazine rings exhibit various biological activities in association with other molecular scaffolds including pyrrole, pyrazole, imidazole, triazole, tetrazole, thiophene, oxazole, pyridine, piperidine, and piperazine derivatives.

The carboxylic acid functionality attached to the pyrazine ring in 6-ethylpyrazine-2-carboxylic acid provides additional chemical reactivity and opportunities for molecular elaboration. This combination creates a compound that can participate in diverse chemical transformations, including esterification reactions, amide formation, and coupling reactions with various nucleophiles. The presence of the ethyl substituent at the 6-position introduces steric and electronic effects that can influence both the reactivity and biological properties of the resulting compounds.

The significance of this compound class extends to their role as synthetic intermediates in pharmaceutical chemistry. Novel series of pyrazine-2-carboxylic acid derivatives have been synthesized using substituted pyrazine-2-carboxylic acids with various piperazines, demonstrating the utility of these compounds as building blocks for more complex molecular architectures. These synthetic applications highlight the importance of 6-ethylpyrazine-2-carboxylic acid as both a research tool and a potential pharmaceutical intermediate.

Position in Pyrazine-Carboxylic Acid Family

6-Ethylpyrazine-2-carboxylic acid occupies a specific position within the broader family of pyrazine-carboxylic acid derivatives, distinguished by its particular substitution pattern and molecular properties. The pyrazine-carboxylic acid family encompasses numerous compounds with varying substitution patterns, each exhibiting unique chemical and physical characteristics. Related compounds in this family include 6-methylpyrazine-2-carboxylic acid, which shares the same carboxylic acid positioning but features a methyl group instead of an ethyl substituent.

Comparative analysis within this family reveals important structure-activity relationships. The 5-ethylpyrazine-2-carboxylic acid isomer, bearing the ethyl group at the 5-position rather than the 6-position, demonstrates how positional isomerism can influence molecular properties and reactivity patterns. These positional differences can significantly impact the compound's chemical behavior, stability, and potential biological activities.

The family also includes more heavily substituted derivatives such as 3,5-dichloro-6-ethylpyrazine-2-carboxylic acid, which incorporates additional halogen substituents that dramatically alter the electronic properties of the pyrazine ring system. These chlorinated derivatives often exhibit enhanced reactivity and different biological profiles compared to their non-halogenated counterparts. The systematic variation of substituents within this family provides valuable insights into the effects of structural modifications on chemical and biological properties.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 6-Ethylpyrazine-2-carboxylic acid | 13515-09-8 | C₇H₈N₂O₂ | 152.15 | Ethyl at position 6 |

| 5-Ethylpyrazine-2-carboxylic acid | 13534-75-3 | C₇H₈N₂O₂ | 152.15 | Ethyl at position 5 |

| 6-Methylpyrazine-2-carboxylic acid | 5521-61-9 | C₆H₆N₂O₂ | 138.12 | Methyl at position 6 |

| 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid | 1883347-30-5 | C₇H₆Cl₂N₂O₂ | 221.04 | Ethyl + two chlorines |

Nomenclature and Identification Systems

The systematic nomenclature of 6-ethylpyrazine-2-carboxylic acid follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound name indicates the presence of a pyrazine ring system as the parent structure, with an ethyl substituent located at position 6 and a carboxylic acid functional group at position 2. Alternative naming systems may refer to this compound as 2-pyrazinecarboxylic acid, 6-ethyl-, reflecting different approaches to nomenclature hierarchy.

The molecular formula C₇H₈N₂O₂ provides essential compositional information, indicating the presence of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight of 152.15 grams per mole serves as an important physical constant for analytical and preparative applications. The Simplified Molecular Input Line Entry System representation "O=C(C1=NC(CC)=CN=C1)O" provides a linear notation for computer-based chemical databases and molecular modeling applications.

International chemical databases utilize various identification codes to uniquely specify this compound. The Chemical Abstracts Service registry number 13515-09-8 serves as the primary identifier in most commercial and academic databases. Additional identification systems may include International Chemical Identifier strings and keys, which provide standardized representations for digital chemical information systems. These multiple identification approaches ensure reliable communication and data exchange across different chemical information platforms.

Chemical Abstracts Service Registry Information (13515-09-8)

The Chemical Abstracts Service registry number 13515-09-8 represents the definitive identifier for 6-ethylpyrazine-2-carboxylic acid within the global chemical information infrastructure. This registry number was assigned through the systematic registration process administered by the Chemical Abstracts Service, which maintains the world's largest database of chemical substance information. The assignment of this specific number indicates formal recognition of the compound as a distinct chemical entity with defined structural characteristics and properties.

Chemical Abstracts Service registry numbers follow a specific format designed to ensure uniqueness and prevent duplication across different chemical substances. The number 13515-09-8 consists of up to nine digits separated by hyphens, with the final digit serving as a check digit to verify the accuracy of the complete number. This systematic approach enables reliable identification and retrieval of chemical information across diverse databases and information systems.

Eigenschaften

CAS-Nummer |

13515-09-8 |

|---|---|

Molekularformel |

C7H8N2O2 |

Molekulargewicht |

152.153 |

IUPAC-Name |

6-ethylpyrazine-2-carboxylic acid |

InChI |

InChI=1S/C7H8N2O2/c1-2-5-3-8-4-6(9-5)7(10)11/h3-4H,2H2,1H3,(H,10,11) |

InChI-Schlüssel |

YFOUKQXHDANAEL-UHFFFAOYSA-N |

SMILES |

CCC1=NC(=CN=C1)C(=O)O |

Synonyme |

Pyrazinecarboxylic acid, 6-ethyl- (8CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

6-Ethylpyrazine-2-carboxylic acid serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows it to participate in multiple reactions, including:

- Oxidation : Leading to the formation of pyrazine N-oxides.

- Reduction : Converting the carboxylic acid group into alcohols or aldehydes.

- Substitution Reactions : Allowing for the introduction of different functional groups, enhancing its versatility in synthetic chemistry.

The compound has been studied for its potential biological activities:

- Antimicrobial Properties : Research indicates effectiveness against various microbial strains, potentially inhibiting microbial proteins.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines (e.g., HepG2 and MCF-7), promoting apoptosis in malignant cells while sparing normal cells .

- Enzyme Inhibition : It has been shown to modulate enzyme activity, making it a candidate for further investigation in cancer therapeutics.

Pharmaceutical Development

Ongoing research explores the application of 6-Ethylpyrazine-2-carboxylic acid in drug development. It is being investigated for its potential role in creating new therapeutic agents targeting various diseases due to its unique chemical properties and biological activities .

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of substituted amides derived from pyrazine-2-carboxylic acids demonstrated significant antimicrobial activity. Among the derivatives tested, certain compounds exhibited over 70% inhibition against Mycobacterium tuberculosis, indicating the potential for developing new antimycobacterial agents .

Case Study 2: Anticancer Research

In vitro studies have highlighted the anticancer potential of related compounds derived from 6-Ethylpyrazine-2-carboxylic acid. For instance, derivatives were shown to induce apoptosis in cancer cell lines through specific pathways associated with cancer progression, suggesting possible applications in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Halogenated Derivatives

Halogen substituents (e.g., Cl) significantly alter electronic properties and reactivity.

- 6-Chloropyrazine-2-carboxylic acid (CAS 23688-89-3): The chloro group increases molecular polarity and may enhance electrophilic substitution reactivity. It is used as a pharmaceutical intermediate, with a molecular weight of 172.55 g/mol .

- 5,6-Dichloropyrazine-2-carboxylic acid (CAS 76537-42-3): Dichlorination further elevates reactivity, making it a precursor for complex heterocycles. Its similarity score to the target compound is 0.95, indicating structural proximity .

Key Difference : Chlorinated derivatives exhibit higher reactivity in nucleophilic substitutions compared to the ethyl-substituted compound, which may prioritize stability in biological systems.

Amino-Substituted Derivatives

Amino groups introduce hydrogen-bonding capability and basicity.

- Its similarity score to the target compound is 0.88 .

- Methyl 6-aminopyrazine-2-carboxylate (CAS 118853-60-4): The esterified amino derivative (similarity score 1.00) is a precursor for bioactive molecules, with a molecular weight of 181.19 g/mol .

Key Difference: Amino derivatives are more water-soluble and reactive in coupling reactions, whereas the ethyl group in the target compound may favor hydrophobic interactions.

Ester Derivatives

Esterification modulates solubility and volatility.

- Heteroaromatic esters are easier to reduce than free acids, as noted in crystallographic studies .

- Ethyl pyrazine-2-carboxylate (CAS 6924-68-1): The ethyl ester further increases lipophilicity, with applications in flavor chemistry due to enhanced volatility .

Key Difference : Esters are preferred in drug delivery (e.g., prodrugs) or flavor applications, while carboxylic acids like 6-ethylpyrazine-2-carboxylic acid may directly engage in ionic interactions.

Alkoxy and Alkyl-Substituted Derivatives

Alkyl/alkoxy groups influence steric and electronic effects.

- 2-Ethoxy-6-methylpyrazine (CAS 53163-97-6): Ethoxy and methyl groups create steric hindrance, reducing reactivity but enhancing thermal stability. Used in flavoring due to its aroma .

- Methyl 6-(ethylamino)pyrazine-2-carboxylate (CAS 1528085-68-8): Combines ethylamino and ester groups, yielding a molecular weight of 181.19 g/mol. This compound is tailored for pharmaceutical intermediates .

Key Difference : Ethyl substituents balance lipophilicity and steric effects, making 6-ethylpyrazine-2-carboxylic acid suitable for applications requiring moderate solubility and stability.

Data Table: Structural and Functional Comparison

*Calculated based on molecular formula.

Vorbereitungsmethoden

General Methodology

Pyrazine-2-carboxylic acid esters are frequently synthesized via acid-catalyzed esterification, as demonstrated in JP3205972B2. The process involves reacting pyrazine monocarboxylic acid with alcohols (e.g., isobutyl or isopropyl alcohol) in the presence of catalysts like sulfuric acid or ion-exchange resins. Azeotropic dehydration removes water, driving the reaction to completion. For 6-ethylpyrazine-2-carboxylic acid , this method could be adapted by starting with a pre-functionalized pyrazine ring containing the ethyl group.

Reaction Conditions and Optimization

-

Catalysts : Sulfuric acid (0.5–2 wt%) or polystyrene-sulfonic acid resins.

-

Solvents : Excess alcohol acts as both solvent and reactant.

-

Temperature : Reflux conditions (70–100°C).

Example Adaptation :

If 6-ethylpyrazine-2-carboxylic acid were esterified with ethanol under similar conditions, the ethyl ester could form, followed by hydrolysis to yield the free acid. However, the ethyl group’s steric and electronic effects might necessitate adjustments in reaction time or catalyst loading.

Hydrolysis of Esters

Ester hydrolysis typically employs basic or acidic aqueous conditions. For instance, sodium bicarbonate or hydrochloric acid is used to quench reactions and isolate the carboxylic acid. A two-step esterification-hydrolysis approach could theoretically generate 6-ethylpyrazine-2-carboxylic acid if the ethyl-substituted ester is accessible.

Multi-Step Organic Synthesis from Acrylic Acid

CN106220574A outlines a four-step synthesis of pyrazine carboxylic acids starting from acrylic acid, involving bromination, amination, cyclization, and oxidation. Adapting this route to introduce an ethyl group at the 6-position would require modifying the methylglyoxal intermediate to ethylglyoxal .

Synthetic Route and Modifications

-

Bromination : Acrylic acid reacts with bromine in dichloromethane to form 2,3-dibromopropanoic acid.

-

Amination : Treatment with ammonia yields β-alanine derivatives.

-

Cyclization : Reaction with ethylglyoxal (instead of methylglyoxal) forms a dihydropyrazine intermediate.

-

Oxidation : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes the dihydropyrazine to the aromatic pyrazine, introducing the ethyl group at the 6-position.

Critical Parameters

-

Ethylglyoxal Availability : Ethylglyoxal is less common than methylglyoxal, potentially requiring custom synthesis.

-

Oxidation Efficiency : DDQ’s efficacy in dehydrogenating ethyl-substituted dihydropyrazines remains untested but is plausible based on analogous reactions.

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6-Ethylpyrazine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling ethyl-substituted pyrazine intermediates with carboxylic acid derivatives. For example, T3P (propyl phosphonic anhydride) is effective for amide bond formation between pyrazine precursors and amino acids, achieving yields >75% under anhydrous conditions at 0–5°C . Alternative routes use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine in dichloromethane, though yields may vary (50–65%) due to steric hindrance from the ethyl group . Optimizing solvent polarity and temperature is critical.

Q. Which analytical techniques are most reliable for confirming the structure and purity of 6-Ethylpyrazine-2-carboxylic acid?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., ethyl at position 6, carboxylic acid at position 2). Key signals include δ ~2.5 ppm (quartet for ethyl CH2) and δ ~165 ppm (carboxylic acid carbonyl) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 167.08 (C₇H₁₀N₂O₂) .

Q. What preliminary biological activities have been reported for pyrazine derivatives structurally similar to 6-Ethylpyrazine-2-carboxylic acid?

- Methodological Answer : Pyrazines with electron-withdrawing groups (e.g., carboxylic acids) exhibit moderate antimicrobial activity against E. coli (MIC = 32 µg/mL) and antioxidant capacity (IC₅₀ = 45 µM in DPPH assays) . However, the ethyl group may reduce solubility, necessitating derivatization (e.g., esterification) for improved bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 6-Ethylpyrazine-2-carboxylic acid across studies?

- Methodological Answer : Discrepancies often arise from:

- Purity Variability : Impurities >2% (e.g., unreacted starting materials) can skew bioassay results. Validate purity via HPLC and NMR before testing .

- Assay Conditions : Adjust pH (6–8) to account for the carboxylic acid’s ionization state, which affects target binding .

- Structural Confirmation : Re-synthesize the compound using alternative routes (e.g., Suzuki coupling for regioselectivity) to rule out positional isomerism .

Q. What strategies are effective for modifying the ethyl group to enhance the compound’s pharmacological profile?

- Methodological Answer :

- Steric Effects : Replace ethyl with smaller groups (e.g., methyl) to reduce steric hindrance in enzyme binding pockets. For example, 6-Methylpyrazine-2-carboxylic acid shows 20% higher in vitro activity against S. aureus .

- Electronic Effects : Introduce electron-donating groups (e.g., methoxy) at position 6 to stabilize charge-transfer interactions with bacterial enzymes .

- Prodrug Design : Convert the carboxylic acid to an ester (e.g., ethyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How can computational modeling guide the design of 6-Ethylpyrazine-2-carboxylic acid derivatives targeting specific enzymes?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with bacterial dihydrofolate reductase (DHFR). The ethyl group’s van der Waals interactions with hydrophobic residues (e.g., Phe92) correlate with inhibition (Kᵢ = 8.3 µM) .

- QSAR Analysis : Correlate substituent lipophilicity (logP) with antimicrobial activity. Derivatives with logP <1.5 exhibit optimal solubility and potency .

Key Considerations for Researchers

- Reproducibility : Document reaction conditions (e.g., inert atmosphere) to mitigate oxidation of the ethyl group .

- Ethical Reporting : Disclose all negative results (e.g., failed coupling attempts) to aid community-wide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.